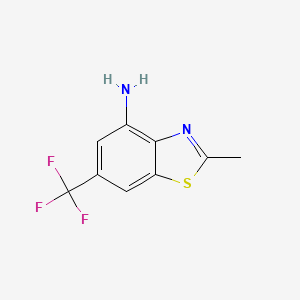

2-Methyl-6-(trifluoromethyl)-1,3-benzothiazol-4-amine

Description

Properties

Molecular Formula |

C9H7F3N2S |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

2-methyl-6-(trifluoromethyl)-1,3-benzothiazol-4-amine |

InChI |

InChI=1S/C9H7F3N2S/c1-4-14-8-6(13)2-5(9(10,11)12)3-7(8)15-4/h2-3H,13H2,1H3 |

InChI Key |

NHHMGDYSURXWIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2S1)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazol-4-amine typically involves the following steps:

Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as 2-chloro-1,1,1-trifluoroethane, under acidic conditions to form the benzothiazole ring.

Introduction of the Methyl Group: The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The benzothiazole ring directs electrophilic attacks to specific positions. For example:

-

Nitration : Occurs preferentially at the 5-position of the benzothiazole ring due to the electron-withdrawing effect of the trifluoromethyl group, which deactivates the adjacent positions.

-

Halogenation : Bromination with Br₂ in acetic acid targets the 7-position , forming 7-bromo derivatives .

Table 1: Electrophilic Substitution Reactions

| Reaction Type | Reagent/Conditions | Position Substituted | Major Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5 | 5-Nitro-2-methyl-6-(trifluoromethyl)-1,3-benzothiazol-4-amine |

| Bromination | Br₂ in CH₃COOH, 50°C | 7 | 7-Bromo-2-methyl-6-(trifluoromethyl)-1,3-benzothiazol-4-amine |

Reduction Reactions

The amine group at the 4-position participates in reduction processes:

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ (1–3 atm) reduces the benzothiazole ring to a dihydrobenzothiazole derivative, retaining the trifluoromethyl group.

-

LiAlH₄-Mediated Reduction : Selectively reduces the thiazole sulfur without altering the trifluoromethyl substituent .

Nucleophilic Substitution

The trifluoromethyl group exhibits limited reactivity under standard conditions but participates in radical-mediated substitutions :

-

Photochemical Reactions : Under UV light with peroxides, the CF₃ group can be replaced by alkyl or aryl radicals, yielding derivatives like 2-methyl-6-alkyl/aryl-1,3-benzothiazol-4-amine .

Oxidation Reactions

-

Peracid Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the thiazole sulfur to a sulfoxide or sulfone, depending on stoichiometry.

Table 2: Oxidation Outcomes

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| mCPBA (1 equiv) | CH₂Cl₂, 25°C | 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazol-4-amine sulfoxide |

| mCPBA (2 equiv) | CH₂Cl₂, reflux | This compound sulfone |

Functionalization of the Amine Group

The 4-amine group undergoes typical amine reactions:

-

Acylation : Reacts with acetyl chloride in pyridine to form 4-acetamido derivatives .

-

Diazotization : Forms diazonium salts with NaNO₂/HCl, which couple with phenols or amines to generate azo dyes .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

The compound has been investigated for its potential as a pharmacophore in drug design. Its structural characteristics, particularly the trifluoromethyl and methyl groups, enhance its lipophilicity and biological activity. Research has indicated that it may possess anti-inflammatory , antimicrobial , and anticancer properties.

Case Study: Anticancer Activity

A study highlighted the synthesis of derivatives of benzothiazole compounds, including 2-methyl-6-(trifluoromethyl)-1,3-benzothiazol-4-amine, which exhibited significant cytotoxicity against various cancer cell lines. The most promising derivatives showed IC50 values around 13 μM, indicating their potential as effective anticancer agents .

Materials Science

Applications in Advanced Materials:

The compound is utilized in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique chemical structure allows for enhanced stability and performance in electronic applications.

Table 1: Comparison of Material Properties

| Property | This compound | Traditional Benzothiazoles |

|---|---|---|

| Stability | High | Moderate |

| Lipophilicity | Enhanced due to trifluoromethyl group | Variable |

| Application in Electronics | Yes | Limited |

Biological Studies

Biochemical Assays:

The compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways. Its ability to penetrate biological membranes effectively makes it suitable for investigating mechanisms of action in various biological systems.

Case Study: Enzyme Interaction Studies

Research demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition was linked to the compound's interaction with active sites on enzymes, showcasing its potential as a lead compound for drug development targeting metabolic disorders .

Industrial Applications

Synthesis of Specialty Chemicals:

In industrial settings, this compound is used in synthesizing specialty chemicals and agrochemicals. Its chemical reactivity allows for various transformations that are beneficial in producing complex molecules required in agricultural applications.

Table 2: Industrial Applications

| Application Type | Description |

|---|---|

| Specialty Chemicals | Used as an intermediate for synthesizing complex molecules |

| Agrochemicals | Involved in the development of pesticides and herbicides |

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzothiazole ring can interact with active sites of enzymes, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrimidine Derivatives with Trifluoromethyl and Methyl Groups

Example Compound : 2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl derivatives (e.g., compounds 5f and 5o from )

- Structure : Pyrimidine core with 2-methyl, 6-CF₃, and amide-linked benzamide substituents.

- Activity : Demonstrated exceptional antifungal activity against Phomopsis sp. (EC₅₀ = 10.5 μg/mL for 5o ), outperforming Pyrimethanil (EC₅₀ = 32.1 μg/mL) .

- Key Insight : The trifluoromethyl group likely enhances membrane permeability, while the pyrimidine core facilitates interactions with fungal enzymes.

Triazine-Based Sulfonylurea Herbicides ()

Example Compounds : Triflusulfuron methyl, Ethametsulfuron methyl

- Structure : Triazine core with methoxy, methyl, and sulfonyl benzoate groups.

- Activity : Broad-spectrum herbicides targeting acetolactate synthase (ALS) in plants .

- Key Insight : The triazine scaffold is critical for ALS inhibition, but trifluoromethyl substitution (as in the target compound) is absent here, highlighting substituent-dependent mechanisms.

Benzothiazole Derivatives ( and )

Example Compound 1 : N-(2-furylmethyl)-6-(methylthio)-1,3-benzothiazol-2-amine ()

- Structure : Benzothiazole core with 6-methylthio and N-(2-furylmethyl) substituents.

- Key Insight : Substituent position (e.g., 2-amine vs. 4-amine) and electron-withdrawing groups (e.g., CF₃ vs. methylthio) modulate bioactivity.

Example Compound 2 : 6-(4-Methoxyphenyl)-4-phenyl-2H-1,3-oxazin-2-amine ()

- Structure : Oxazine fused with benzothiazole and triazine groups.

- Key Insight : Hybrid heterocycles (e.g., benzothiazole-oxazine) expand structural diversity but complicate SAR (structure-activity relationship) analysis.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- However, the absence of CF₃ in triazine herbicides () underscores substituent specificity across targets.

- Core Heterocycle Influence : Pyrimidines exhibit stronger antifungal activity than benzothiazoles in available data, possibly due to better enzyme fit or electronic properties .

- Substituent Positioning : The 4-amine in the target compound vs. 2-amine in ’s benzothiazole may alter hydrogen-bonding interactions, affecting target binding.

Biological Activity

2-Methyl-6-(trifluoromethyl)-1,3-benzothiazol-4-amine is a compound belonging to the benzothiazole family, characterized by the presence of a trifluoromethyl group that enhances its lipophilicity and biological activity. This article explores the biological activities associated with this compound, focusing on its medicinal chemistry applications, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C9H7F3N2S |

| Molecular Weight | 232.23 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C9H7F3N2S/c1-4-14-8-6(13)2-5(9(10,11)12)3-7(8)15-4/h2-3H,13H2,1H3 |

| Canonical SMILES | CC1=NC2=C(C=C(C=C2S1)C(F)(F)F)N |

The mechanism of action for this compound involves its interaction with various molecular targets. The trifluoromethyl group enhances its ability to penetrate biological membranes, while the benzothiazole ring can interact with enzyme active sites, potentially inhibiting their activity or modulating function. This dual functionality makes it a candidate for various therapeutic applications.

Antimicrobial Activity

Research has suggested that compounds within the benzothiazole family exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains and fungi. The specific compound has been evaluated for its efficacy against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) reported below 6 μg/mL in some derivatives .

Anticancer Properties

The anticancer potential of this compound has been investigated through in vitro assays against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Results indicated notable cytotoxic effects, with IC50 values demonstrating its effectiveness in inhibiting cancer cell proliferation . The structure-activity relationship (SAR) studies suggest that modifications on the benzothiazole core can enhance its anticancer activity.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays indicate that it may inhibit key inflammatory pathways by modulating cytokine production and enzyme activity associated with inflammation . This positions it as a potential therapeutic agent for inflammatory diseases.

Study on DprE1 Inhibition

A significant study focused on the inhibition of DprE1, an essential enzyme in the Mtb cell wall biosynthesis pathway. The study synthesized a series of derivatives based on benzothiazole structures and evaluated their inhibitory effects against DprE1. Compounds with similar structural features to this compound showed promising results with MIC values ranging from 1.56 to 25 μg/mL, indicating strong antimycobacterial activity .

Synthesis and Evaluation of Derivatives

Recent synthetic advancements have led to the development of novel benzothiazole derivatives aimed at enhancing biological activity. For example, modifications involving amide groups significantly improved potency against Mtb compared to their non-amidated counterparts . This highlights the importance of structural optimization in developing effective therapeutic agents.

Q & A

Q. What are the common synthetic routes for 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazol-4-amine?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. A general approach involves reacting substituted anilines with sodium thiocyanate in the presence of bromine/glacial acetic acid to form the benzothiazole core. For example, 6-substituted anilines can be treated with thiocyanate under acidic conditions to introduce the thiazole ring, followed by functionalization of the amine group. Purification often involves recrystallization from ethanol or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies amine (-NH₂) and C-F stretches (1100–1200 cm⁻¹) from the trifluoromethyl group.

- ¹H/¹³C NMR : Confirms substituent positions; the trifluoromethyl group deshields adjacent protons, causing distinct splitting patterns.

- Mass Spectrometry (MS) : Validates molecular weight via molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography : Resolves crystal packing and bond angles, especially if disorder is present in the trifluoromethyl group .

Q. What intermediates are pivotal in synthesizing this compound?

- Methodological Answer : Key intermediates include:

- 6-Substituted anilines : To introduce the trifluoromethyl group at the 6-position.

- Thiocyanate intermediates : Formed during cyclization to the benzothiazole ring.

- Hydrazine derivatives : Used to functionalize the 4-amine group via condensation reactions (e.g., forming hydrazones for further derivatization) .

Advanced Research Questions

Q. How can crystallographic disorder in the trifluoromethyl group be addressed during structural refinement?

- Methodological Answer : Disorder in the trifluoromethyl group (common due to free rotation) is resolved using software like SHELXL . Strategies include:

- Multi-site refinement : Assign partial occupancies (e.g., 0.68:0.32) to disordered fluorine atoms.

- Restraints : Apply geometric constraints to bond lengths and angles based on prior crystallographic data.

- Thermal parameter modeling : Use anisotropic displacement parameters for non-hydrogen atoms .

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency.

- Temperature Control : Reflux at 90–100°C for 16–24 hours ensures complete cyclization.

- Catalysts : Additives like triethylamine (Et₃N) neutralize HBr byproducts, shifting equilibrium toward product formation.

- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. What strategies mitigate regioselectivity challenges during benzothiazole ring formation?

- Methodological Answer :

- Directing Groups : Use electron-withdrawing groups (e.g., -CF₃) on the aniline substrate to guide cyclization to the 6-position.

- Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing side products.

- Protection/Deprotection : Temporarily protect the 4-amine group with Boc or Fmoc to prevent undesired side reactions during ring closure .

Data Analysis & Application Questions

Q. How are hydrogen-bonding interactions analyzed in the crystal structure of this compound?

- Methodological Answer : Using software like Mercury or PLATON, identify intermolecular interactions (e.g., N–H⋯N or C–H⋯F). For example, chains formed via C–H⋯N hydrogen bonds (2.5–3.0 Å) can stabilize the crystal lattice. These interactions often form ring motifs (e.g., R₂²(8)), critical for understanding packing behavior .

Q. What modifications to the 4-amine group enhance biological activity in benzothiazole derivatives?

- Methodological Answer :

- Hydrazone Formation : Condense the 4-amine with ketones/aldehydes to create hydrazones, improving antimicrobial activity.

- Acylation : Introduce acyl groups (e.g., acetyl) to modulate lipophilicity and membrane permeability.

- Heterocyclic Fusion : Link to pyrazole or triazole rings (e.g., indeno[1,2-c]pyrazol-4-ones) to explore anticancer or anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.